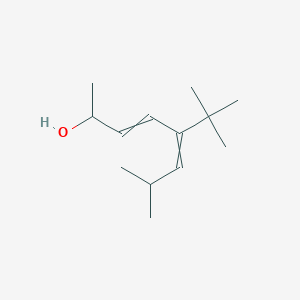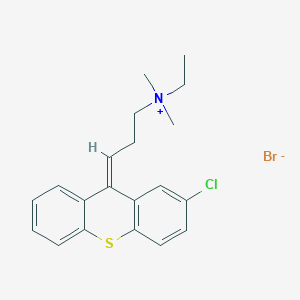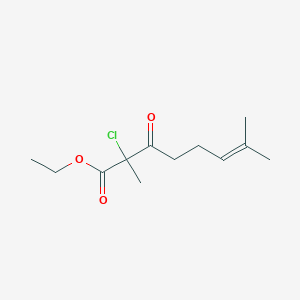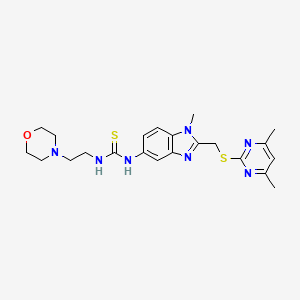
C26H20Cl3N3OS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C26H20Cl3N3OS is a complex organic molecule that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H20Cl3N3OS typically involves multi-step organic reactions. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of chloro, nitro, and sulfonyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems can help in achieving consistent product quality.
化学反応の分析
Types of Reactions
C26H20Cl3N3OS: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can undergo, typically in the presence of catalysts like iron(III) chloride or sulfuric acid.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iron(III) chloride for halogenation, concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of This compound
科学的研究の応用
C26H20Cl3N3OS: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
作用機序
The mechanism of action of C26H20Cl3N3OS involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
C26H20Cl3N3OS: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with chloro, nitro, and sulfonyl groups.
Uniqueness: The unique combination of functional groups in provides it with distinct chemical and biological properties, making it valuable for specific applications that other compounds may not be suitable for.
特性
分子式 |
C26H20Cl3N3OS |
|---|---|
分子量 |
528.9 g/mol |
IUPAC名 |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-phenothiazin-10-ylethanone;chloride |
InChI |
InChI=1S/C26H20Cl2N3OS.ClH/c27-18-12-11-17(14-19(18)28)22-15-29(25-10-5-13-30(22)25)16-26(32)31-20-6-1-3-8-23(20)33-24-9-4-2-7-21(24)31;/h1-4,6-9,11-12,14-15H,5,10,13,16H2;1H/q+1;/p-1 |
InChIキー |
BGFUDTHFVLYPMU-UHFFFAOYSA-M |
正規SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12627682.png)




![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)

![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)


